(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

Medicinal Chemistry Neurokinin-1 Antagonist CNS Drug Discovery

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS 771582-58-2) is a substituted benzylamine derivative with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol. Its structure features a phenyl ring with a methoxy group (-OCH3) at the 2-position and a trifluoromethoxy group (-OCF3) at the 5-position, with a methanamine (-CH2NH2) group at the 1-position.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
CAS No. 771582-58-2
Cat. No. B1359314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine
CAS771582-58-2
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC(F)(F)F)CN
InChIInChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyJGFONUZHXXBGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS 771582-58-2): Structure, Class, and Procurement Profile


(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS 771582-58-2) is a substituted benzylamine derivative with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . Its structure features a phenyl ring with a methoxy group (-OCH3) at the 2-position and a trifluoromethoxy group (-OCF3) at the 5-position, with a methanamine (-CH2NH2) group at the 1-position . This substitution pattern is chemically significant because the -OCF3 group imparts substantial lipophilicity and metabolic stability, while the primary amine serves as a versatile synthetic handle for further derivatization in medicinal chemistry applications [1].

Why Generic Substitution of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine Is Not Advisable: The Critical Role of the 2,5-Substitution Pattern


Simple substitution with other benzylamine derivatives—even those bearing the same functional groups—is not scientifically valid due to the critical importance of the 2,5-substitution pattern. The ortho-methoxy (2-OCH3) and meta-trifluoromethoxy (5-OCF3) arrangement in this compound has been specifically selected in medicinal chemistry programs for its optimal fit within target binding pockets. In the case of the neurokinin-1 (NK1) antagonist CP-122721 (Pfizer), the 2-methoxy-5-trifluoromethoxy benzyl moiety was retained through extensive structure-activity relationship (SAR) optimization as the optimal pharmacophore for receptor occupancy [1]. Altering the substitution pattern—for instance, using 4-trifluoromethoxy or 2-trifluoromethoxy isomers—produces compounds with substantially different electronic profiles, lipophilicities, and spatial orientations that directly impact target engagement and downstream biological activity .

Product-Specific Quantitative Evidence for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS 771582-58-2): Procurement and Selection Metrics


Synthetic Utility: (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine as a Direct Precursor to Pfizer NK1 Antagonist CP-122721

The primary documented scientific application of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is as the essential amine building block for synthesizing CP-122721, a potent and selective neurokinin-1 (NK1) receptor antagonist developed by Pfizer for depression and emesis [1]. CP-122721 contains the 2-methoxy-5-trifluoromethoxy benzylamine moiety as its core pharmacophore [1]. While the final compound CP-122721 is a more complex (2S,3S)-2-phenylpiperidin-3-amine derivative, the benzylamine core is the indispensable starting material for its construction [1]. In contrast, generic benzylamine or other substituted benzylamines lack the precise substitution pattern required for generating this specific NK1 pharmacophore.

Medicinal Chemistry Neurokinin-1 Antagonist CNS Drug Discovery

Structural Specificity in NK1 Antagonist Development: The 2-Methoxy-5-Trifluoromethoxy Benzylamine Core

Research on NK1 antagonists has identified the 2-methoxy-5-trifluoromethoxy benzylamine moiety as a privileged scaffold for achieving high receptor occupancy [1]. The specific combination of an ortho-methoxy and meta-trifluoromethoxy group on the benzylamine core creates a unique electronic and steric environment that optimizes binding to the NK1 receptor [1]. This substitution pattern is not arbitrary; it was selected from extensive SAR studies that demonstrated this exact arrangement maximizes therapeutic potential [1]. By comparison, other positional isomers—such as the 2-trifluoromethoxy or 4-trifluoromethoxy variants—produce different spatial orientations and electronic distributions that alter receptor interaction profiles and are not equivalent substitutes .

Neurokinin-1 Receptor Structure-Activity Relationship Drug Design

Physicochemical Differentiation: Comparative Lipophilicity and Rotatable Bond Profile vs. Positional Isomers

The introduction of the 2-methoxy and 5-trifluoromethoxy groups significantly alters the physicochemical profile of the benzylamine scaffold relative to unsubstituted or differently substituted analogs. The trifluoromethoxy group is known to increase lipophilicity and enhance metabolic stability, while the methoxy group provides electron-donating character that modulates overall reactivity [1]. The target compound possesses 4 rotatable bonds (hydrogen bond donors: 1; acceptors: 3), which influences its conformational flexibility and suitability for target binding [2]. In contrast, the simpler (4-trifluoromethoxy)phenyl)methanamine isomer has only 2 rotatable bonds and a distinct spatial orientation of the lipophilic -OCF3 group, leading to different molecular recognition properties .

Lipophilicity Molecular Properties ADME

Purity and Analytical Specifications for Reproducible Research Applications

For rigorous scientific applications—particularly in medicinal chemistry where minor impurities can confound biological assay results or impede synthetic transformations—the procurement of high-purity material with validated analytical documentation is essential. The target compound is commercially available with a specified minimum purity of 95% (by HPLC) and is accompanied by characterization data including NMR, HPLC, and LC-MS documentation . While vendors may also offer lower purity grades or material lacking full analytical characterization, the availability of fully characterized, NLT 98% purity material (as offered by specialized suppliers) ensures batch-to-batch reproducibility and minimizes the risk of impurity-derived artifacts in downstream applications .

Analytical Chemistry Quality Control Chemical Procurement

Optimal Research and Industrial Application Scenarios for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS 771582-58-2)


Synthesis of Neurokinin-1 (NK1) Receptor Antagonists for CNS Drug Discovery

This compound is the definitive amine building block for constructing CP-122721 and related NK1 antagonists, where the 2-methoxy-5-trifluoromethoxy benzylamine core is an essential pharmacophoric element [1]. Laboratories engaged in synthesizing NK1 antagonists for depression, anxiety, or emesis research require this specific compound to maintain SAR continuity and achieve the intended receptor occupancy profile [1].

Medicinal Chemistry Scaffold Derivatization for Lead Optimization

The primary amine group serves as a versatile synthetic handle for amide bond formation, reductive amination, or N-alkylation reactions, enabling the systematic exploration of chemical space around the 2-methoxy-5-trifluoromethoxy phenyl core [1]. The unique electronic profile conferred by the -OCF3 group—specifically its lipophilicity and metabolic resistance—makes this scaffold valuable for generating compound libraries aimed at improving pharmacokinetic properties [1][2].

Structure-Activity Relationship (SAR) Studies on Substituted Benzylamine Pharmacophores

For research groups investigating the impact of fluorinated substituents on benzylamine-containing bioactive molecules, this compound provides a well-defined reference point with both electron-donating (-OCH3) and strongly electron-withdrawing/lipophilic (-OCF3) character in a specific ortho-meta arrangement [1]. Its 4 rotatable bonds and specific H-bond donor/acceptor profile distinguish it from simpler analogs and enable systematic comparison in SAR campaigns [2][3].

Analytical Method Development and Reference Standard Applications

The availability of this compound in NLT 98% purity with full analytical characterization (NMR, HPLC, LC-MS) makes it suitable for use as an analytical reference standard in method development, impurity profiling, or as a calibration standard for quantitative assays [1][2].

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